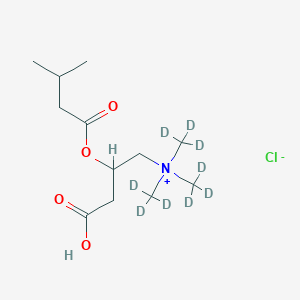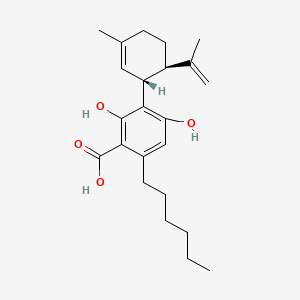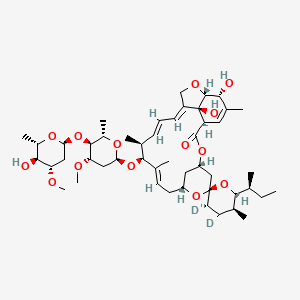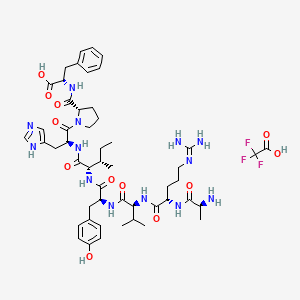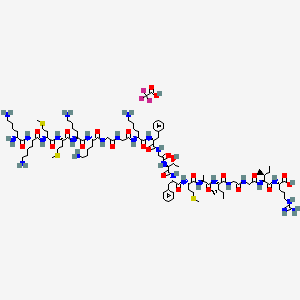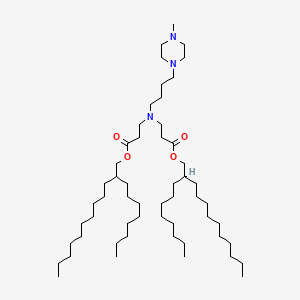
Lipid C24
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lipid C24, also known as lignoceric acid, is a very long-chain fatty acid with 24 carbon atoms. It is a type of sphingolipid, which are essential components of cell membranes in eukaryotic organisms. Sphingolipids play crucial roles in cellular processes such as signal transduction and cell recognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lipid C24 can be synthesized through the elongation of shorter fatty acidsThe primary elongase responsible for the production of C24 sphingolipids is ELOVL1 . The reaction conditions typically involve the presence of coenzyme A (CoA) derivatives and occur in the endoplasmic reticulum of cells.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources such as animal fats and plant oils. The process includes steps like hydrolysis, fractional distillation, and crystallization to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Lipid C24 undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen to the molecule, typically reducing double bonds or carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of lignoceric acid, such as lignoceroyl chloride, lignoceric alcohol, and lignoceric ketone. These derivatives have distinct chemical properties and applications .
Scientific Research Applications
Lipid C24 has numerous scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex lipids and as a standard in lipidomics studies.
Biology: It plays a role in studying cell membrane dynamics and sphingolipid metabolism.
Medicine: It is investigated for its potential therapeutic effects in treating metabolic disorders and neurodegenerative diseases.
Mechanism of Action
Lipid C24 exerts its effects by integrating into cell membranes and influencing their structural and functional properties. It interacts with cholesterol and other lipids to regulate membrane fluidity and the formation of lipid rafts. These interactions affect various cellular processes, including signal transduction, membrane trafficking, and apoptosis . The molecular targets and pathways involved include the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in lipid metabolism and energy homeostasis .
Comparison with Similar Compounds
Lipid C24 is unique compared to other similar compounds due to its longer carbon chain length and specific biophysical properties. Similar compounds include:
Lignoceroyl sphingomyelin (C240): Known for its higher membrane rigidifying properties.
Nervonoyl sphingomyelin (C241): Exhibits similar properties but with a double bond in the fatty acid chain.
Palmitoyl sphingomyelin (C160): A shorter chain sphingolipid with different membrane dynamics.
This compound’s unique properties make it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C55H109N3O4 |
|---|---|
Molecular Weight |
876.5 g/mol |
IUPAC Name |
2-octyldodecyl 3-[4-(4-methylpiperazin-1-yl)butyl-[3-(2-octyldodecoxy)-3-oxopropyl]amino]propanoate |
InChI |
InChI=1S/C55H109N3O4/c1-6-10-14-18-22-24-28-32-38-52(36-30-26-20-16-12-8-3)50-61-54(59)40-44-57(42-34-35-43-58-48-46-56(5)47-49-58)45-41-55(60)62-51-53(37-31-27-21-17-13-9-4)39-33-29-25-23-19-15-11-7-2/h52-53H,6-51H2,1-5H3 |
InChI Key |
AJQFJDPCEXBTGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCN(CCCCN1CCN(CC1)C)CCC(=O)OCC(CCCCCCCC)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one](/img/structure/B10829570.png)

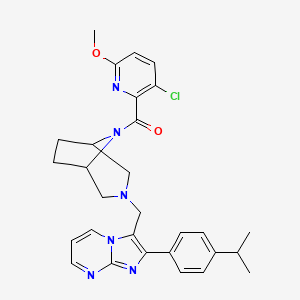
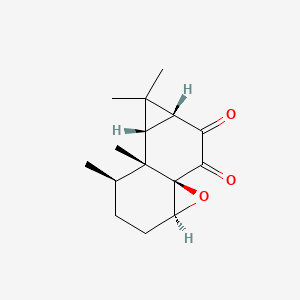
![trisodium;3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]-2,6-dioxopyrimidine-4-carboxylate](/img/structure/B10829598.png)
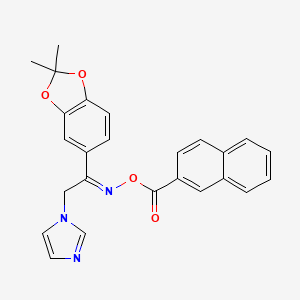

![8,8-dimethyl-4-[2-(methylamino)propanoylamino]-5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxamide](/img/structure/B10829622.png)

